molecular formula C16H17N5O4 B14091295 8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one

8-(2,4-dimethoxyphenyl)-4-hydroxy-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purin-2(6H)-one

Cat. No.: B14091295
M. Wt: 343.34 g/mol
InChI Key: SGKSNYONOQAKPJ-UHFFFAOYSA-N
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Description

8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazolidine ring and substituted with a 2,4-dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Imidazolidine Ring: The imidazolidine ring is introduced via a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Substitution with 2,4-Dimethoxyphenyl Group: The final step involves the substitution of the purine core with the 2,4-dimethoxyphenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring and the purine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibit phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammation pathways, leading to its analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2,4-Dimethoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to its specific substitution pattern and the presence of both the imidazolidine ring and the purine core

Properties

Molecular Formula

C16H17N5O4

Molecular Weight

343.34 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C16H17N5O4/c1-19-13-12(14(22)18-16(19)23)21-7-6-20(15(21)17-13)10-5-4-9(24-2)8-11(10)25-3/h4-5,8H,6-7H2,1-3H3,(H,18,22,23)

InChI Key

SGKSNYONOQAKPJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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